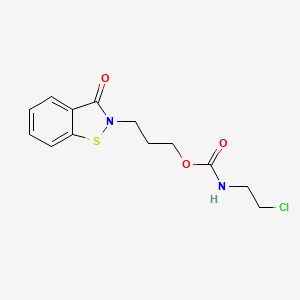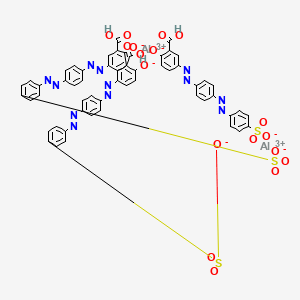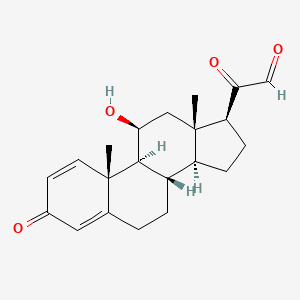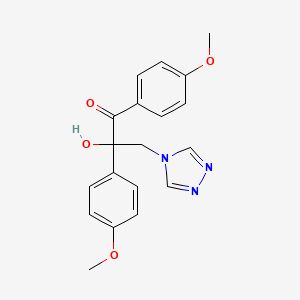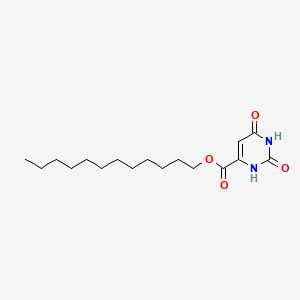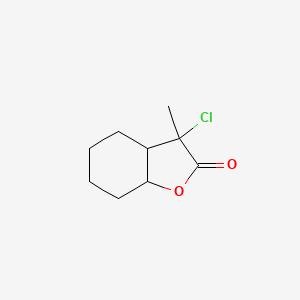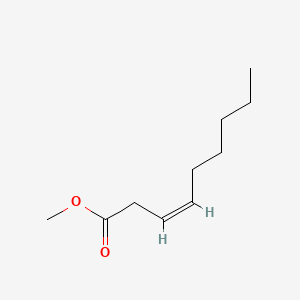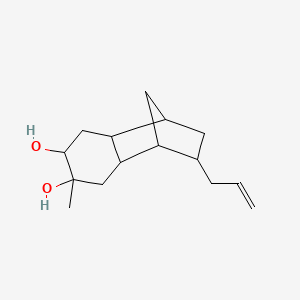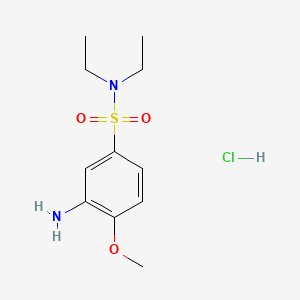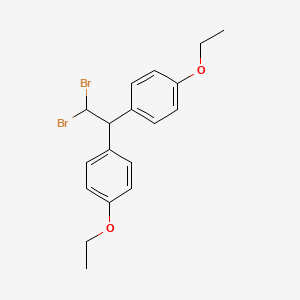
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a 2,2-dibromoethylidene bridge, with each benzene ring further substituted by an ethoxy group
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) typically involves the reaction of 4-ethoxybenzene with 2,2-dibromoethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the dibromoethylidene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy groups on the benzene rings can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The dibromoethylidene bridge can be reduced to form a single bond, resulting in the formation of a bis(4-ethoxyphenyl)ethane derivative. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the dibromoethylidene bridge play crucial roles in binding to these targets, influencing their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) include:
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-): This compound has a similar structure but with chlorine atoms instead of bromine. It exhibits different reactivity and applications due to the presence of chlorine.
Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-: This compound has a similar dibromo bridge but lacks the ethoxy groups, leading to different chemical properties and uses.
Benzene, 1,1’-(1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis-: This compound features a cyclohexadiene ring and methoxy groups, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
7388-30-9 |
|---|---|
Molekularformel |
C18H20Br2O2 |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
1-[2,2-dibromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H20Br2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
IFSJHPZRUVDPCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


